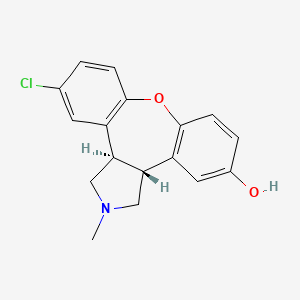![molecular formula C8H15NO6 B583428 N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine CAS No. 478529-42-9](/img/structure/B583428.png)
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. This compound is a derivative of D-glucosamine, which is a naturally occurring amino sugar. The isotopic labeling with carbon-13 allows for detailed tracking and analysis in various metabolic and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine typically involves the acetylation of D-glucosamine with isotopically labeled acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes at specific positions. The process involves:
Starting Material: D-glucosamine hydrochloride.
Reagents: Isotopically labeled acetic anhydride (13C2).
Conditions: The reaction is conducted in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the isotopic purity and chemical integrity of the final product through rigorous analytical methods.
化学反応の分析
Types of Reactions
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-D-glucosamine-6-phosphate.
Reduction: Reduction reactions can convert it back to its parent amino sugar.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: N-acetyl-D-glucosamine-6-phosphate.
Reduction: D-glucosamine.
Substitution: Various N-acyl derivatives depending on the substituent used.
科学的研究の応用
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is widely used in scientific research due to its stable isotopic labeling. Applications include:
Chemistry: Used in studies involving the synthesis and analysis of complex carbohydrates.
Biology: Employed in metabolic labeling experiments to track the incorporation and metabolism of glucosamine in cells.
Medicine: Utilized in research on glycosaminoglycans and their role in diseases such as osteoarthritis.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of glycosaminoglycans. These molecules play crucial roles in cellular signaling, structural integrity, and biochemical processes. The isotopic labeling allows researchers to trace its metabolic fate and interactions within biological systems.
類似化合物との比較
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, commonly found in nature.
N-Acetyl-D-galactosamine: A similar amino sugar with different biological roles.
D-Glucosamine: The parent compound without the acetyl group.
Uniqueness
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is unique due to its isotopic labeling, which provides a powerful tool for detailed biochemical studies. This labeling allows for precise tracking and analysis in metabolic and structural studies, making it invaluable in research settings.
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UXHCRGDASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Oxabicyclo[3.2.1]oct-3-ene,4-methyl-5-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)


![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)
![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)


